4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride
Description
4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride (CAS RN: 36844-76-5) is a spirocyclic compound with the molecular formula C₁₇H₂₃ClN₂O₃S and a molecular weight of 370.89 g/mol . Its structure features a sulfur atom (thia group) and two nitrogen atoms (diaza groups) within a spiro[4.5]decane framework, with a methyl substituent at position 4 and a 2,3-dihydro-1,4-benzodioxin-2-ylmethyl group at position 6.
Properties
IUPAC Name |
4-methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2OS.ClH/c1-10-7(11)6-12-8(10)2-4-9-5-3-8;/h9H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQGIMPFNZRDKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CSC12CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride typically involves a multi-step process. One common method includes the condensation of N-benzylpiperidone with an appropriate amine and thioglycolic acid in toluene under reflux conditions. The reaction is facilitated by a Dean-Stark trap to remove water, ensuring the formation of the desired spirocyclic compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis likely follows similar principles as laboratory-scale methods, with optimizations for larger-scale reactions, such as continuous flow processes and the use of industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted spirocyclic compounds.
Scientific Research Applications
4-Methyl-1-thia-4,8-diazaspiro[4
Medicinal Chemistry: It has shown promise as an anti-ulcer agent, with activity comparable to omeprazole.
Pharmacology: The compound’s unique structure makes it a candidate for studying spirocyclic pharmacophores and their biological activities.
Chemistry: It serves as a building block for synthesizing other spirocyclic compounds with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride is not fully elucidated. its anti-ulcer activity suggests it may interact with gastric mucosal receptors or enzymes involved in acid secretion . The presence of the spirocyclic structure likely contributes to its binding affinity and specificity for these molecular targets.
Comparison with Similar Compounds
Key Observations:
- Spiclomazine (27007-85-8) is the most well-studied analog, demonstrating potent apoptotic activity in pancreatic cancer cells (CFPAC-1 and MIA PaCa-2) via mitochondrial pathways . Its phenothiazine substituent likely enhances lipophilicity and membrane permeability, contributing to cytotoxicity.
- The sulfone derivative (801213-04-7) introduces a polar 1,1-dioxide group, which may alter solubility and metabolic stability compared to the parent thia compound .
- Steric and electronic effects : The 2-ethyl substituent in (2S)-2-ethyl-8-methyl analog (503431-81-0) could influence stereoselective interactions with biological targets .
Pharmacological and Industrial Relevance
- The 4-phenyl analog (2044705-27-1) lacks sulfur but retains a diazaspiro core, suggesting possible utility in CNS drug development due to structural similarity to fenspiride hydrochloride, a known respiratory anti-inflammatory agent .
Biological Activity
Overview
4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound has the following chemical properties:
- IUPAC Name : this compound
- Molecular Formula : C8H14ClN2OS
- CAS Number : 802889-03-8
The biological activity of this compound primarily involves its interaction with specific biological targets, including enzymes and receptors. The spirocyclic structure enables it to fit into binding sites, thus modulating the activity of these targets. Notably, it has shown promise as an anti-ulcer agent, functioning similarly to established medications like omeprazole by reducing gastric acid secretion.
Anti-Ulcer Activity
Research indicates that this compound exhibits significant anti-ulcer properties. In vivo studies have demonstrated its efficacy in reducing gastric acid secretion, which is crucial for treating peptic ulcers and gastroesophageal reflux disease (GERD). The mechanism likely involves inhibition of proton pumps or histamine receptors, leading to decreased acid production in the stomach .
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens. Its spirocyclic structure may contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Anti-Ulcer Studies : A study compared the anti-ulcer effects of this compound with omeprazole in animal models. Results indicated comparable efficacy in reducing ulceration and gastric acid secretion.
- Synthetic Pathways : Research has detailed efficient synthetic routes for producing this compound, emphasizing its scalability for industrial applications. The one-pot three-component condensation reaction involving N-benzylpiperidone and thioglycolic acid has been highlighted as a key method for synthesis .
- Potential Applications in Drug Development : The compound's unique structure makes it a candidate for further development into drugs targeting gastrointestinal disorders and possibly other therapeutic areas such as antimicrobial treatment or cancer therapy due to its interaction with biological targets .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
